1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one
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Overview
Description
1,3,3-Triphenyl-11-thia-1-azadispiro[305~5~1~4~]undecan-2-one is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, which are then subjected to cyclization reactions to form the spirocyclic core. Common reagents used in these reactions include triphenylphosphine, sulfur, and various nitrogen-containing compounds. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique spirocyclic structure. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with potential biological activity.
1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one derivatives: Variants of the compound with different substituents.
Uniqueness
This compound stands out due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts unique chemical and biological properties.
Properties
CAS No. |
80269-72-3 |
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Molecular Formula |
C27H25NOS |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
1,3,3-triphenyl-11-thia-1-azadispiro[3.0.55.14]undecan-2-one |
InChI |
InChI=1S/C27H25NOS/c29-24-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27(25(30-27)19-11-4-12-20-25)28(24)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChI Key |
RFBFXZWEIQUDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3(S2)C(C(=O)N3C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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